molecular formula C15H26Cl2N2OS B14660315 Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride CAS No. 41288-00-0

Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride

Cat. No.: B14660315
CAS No.: 41288-00-0
M. Wt: 353.3 g/mol
InChI Key: KHBXWZCAOWERPF-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This specific compound is characterized by the presence of a pyridyloxy group and a hexyl chain, making it a unique derivative within the thiazolidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride typically involves the reaction of 3-thiazolidine with 6-(5-methyl-2-pyridyloxy)hexyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyloxy group or the hexyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: A simpler derivative with similar chemical properties.

    5-Methyl-2-pyridylthiazolidine: Another derivative with a different substitution pattern.

    Thiazolidinyl alkoxy pyridines: Compounds with similar structural features and potential biological activities.

Uniqueness

Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring, a pyridyloxy group, and a hexyl chain makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

41288-00-0

Molecular Formula

C15H26Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

3-[6-(5-methylpyridin-2-yl)oxyhexyl]-1,3-thiazolidine;dihydrochloride

InChI

InChI=1S/C15H24N2OS.2ClH/c1-14-6-7-15(16-12-14)18-10-5-3-2-4-8-17-9-11-19-13-17;;/h6-7,12H,2-5,8-11,13H2,1H3;2*1H

InChI Key

KHBXWZCAOWERPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)OCCCCCCN2CCSC2.Cl.Cl

Origin of Product

United States

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